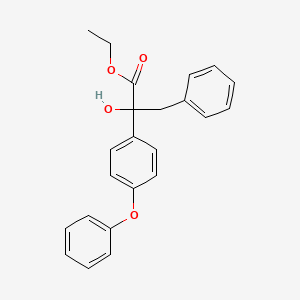

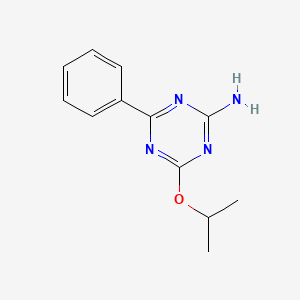

![molecular formula C17H11F2N3O4S B1327085 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142210-22-7](/img/structure/B1327085.png)

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as the thiadiazole ring, methoxy group, and benzoic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and characterization of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of azo-benzoic acids and thiadiazole derivatives. For instance, the synthesis of azo-benzoic acids as described in paper involves the use of spectroscopic techniques to confirm the structures of the synthesized compounds. Similarly, the synthesis of thiadiazole derivatives, as mentioned in papers and , includes the formation of intermediates that are crucial for the production of cephalosporins, a class of antibiotics. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to be confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as demonstrated in paper . The presence of the difluorophenyl group and the thiadiazole ring would contribute to the molecule's unique spectroscopic signature. Additionally, computational methods like density functional theory (DFT) could be employed to optimize the molecular structures and geometries, providing a theoretical understanding of the compound's structure.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to its functional groups. For example, the benzoic acid moiety could participate in acid-base reactions, while the thiadiazole could be involved in nucleophilic substitution reactions. The azo-hydrazone tautomerism discussed in paper is an example of the dynamic behavior of such molecules in solution, which could also be relevant to the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The difluorophenyl group could affect the compound's lipophilicity, while the thiadiazole ring could contribute to its electronic properties. The solubility in various solvents and the melting point are examples of physical properties that could be determined experimentally. The high yield and purity achieved in the synthesis of related compounds, as reported in paper , suggest that with optimized synthesis conditions, the compound of interest could also be obtained in high purity and yield.

Scientific Research Applications

Synthesis and Characterization

- Compounds containing the 1,3,4-thiadiazole unit have been synthesized and characterized through various methods. For example, novel compounds were synthesized via condensation reactions and characterized by spectroscopic techniques including IR, NMR, and mass spectrometry, highlighting the diversity of chemical modifications possible with thiadiazole-containing compounds (Azeez & Hamad, 2017).

Applications in Photodynamic Therapy

- Derivatives of thiadiazole have been explored for their potential in photodynamic therapy, a treatment method for cancer. For instance, zinc phthalocyanine substituted with thiadiazole derivatives showed high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

- Thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents, showing moderate activity against various bacterial and fungal strains. This indicates the potential of thiadiazole compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name |

4-[[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3O4S/c18-10-3-6-13(12(19)7-10)20-15(23)16-22-21-14(27-16)8-26-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,20,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCGHPATMOFOKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122613 |

Source

|

| Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | |

CAS RN |

1142210-22-7 |

Source

|

| Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

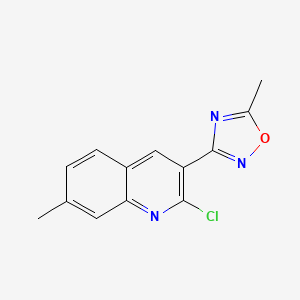

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

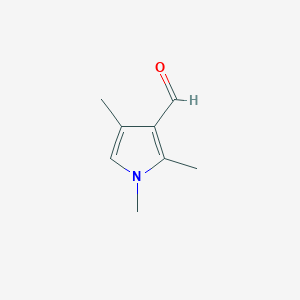

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

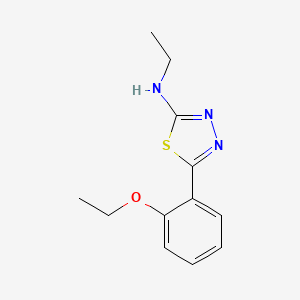

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)